Butan-2-yl hydroxy(phenyl)acetate
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Overview
Description
Butan-2-yl hydroxy(phenyl)acetate: is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This compound is characterized by the presence of a butan-2-yl group attached to a hydroxy(phenyl)acetate moiety. The structure of this compound includes a phenyl ring, which contributes to its aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butan-2-yl hydroxy(phenyl)acetate typically involves esterification reactions. One common method is the reaction between butan-2-ol and hydroxy(phenyl)acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Butan-2-ol+Hydroxy(phenyl)acetic acidH2SO4Butan-2-yl hydroxy(phenyl)acetate+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of biocatalysts, such as lipases, can also be employed to achieve high enantioselectivity and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Butan-2-yl hydroxy(phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Phenolic compounds.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Butan-2-yl hydroxy(phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s ester group makes it a potential candidate for studying ester hydrolysis by enzymes.
Medicine: It can be explored for its potential therapeutic properties, particularly in drug design and development.
Industry: The compound is used in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of butan-2-yl hydroxy(phenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid. This hydrolysis can be catalyzed by esterases, which are enzymes that break down esters. The phenyl ring can also participate in aromatic interactions with other molecules, contributing to its biological activity .
Comparison with Similar Compounds
Butan-2-yl acetate: Similar ester structure but lacks the phenyl ring.
Phenyl acetate: Contains the phenyl ring but lacks the butan-2-yl group.
Hydroxy(phenyl)acetate: Contains the phenyl ring and hydroxy group but lacks the butan-2-yl group.
Uniqueness: Butan-2-yl hydroxy(phenyl)acetate is unique due to the combination of the butan-2-yl group and the hydroxy(phenyl)acetate moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
6290-32-0 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
butan-2-yl 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C12H16O3/c1-3-9(2)15-12(14)11(13)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3 |
InChI Key |
HFSGWDZFNVDYJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
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